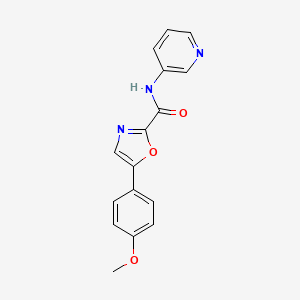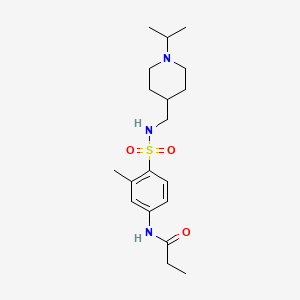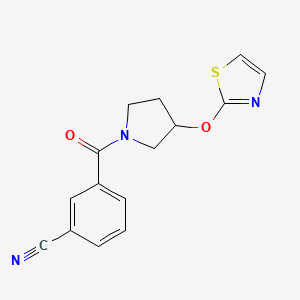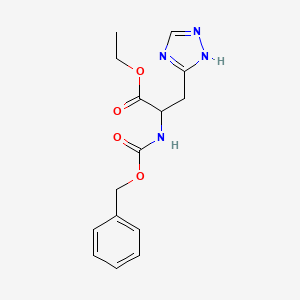![molecular formula C8H9F2IN2O2 B2413314 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid CAS No. 1946818-71-8](/img/structure/B2413314.png)
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, also known as DIFMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science.
Mécanisme D'action
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the activity of PKM2 by binding to a specific site on the enzyme, which prevents it from carrying out its normal function in cancer cells. This leads to a decrease in the production of ATP, which is essential for cancer cell growth and survival. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has a low toxicity profile and does not affect normal cells. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is its low toxicity profile, which makes it a promising candidate for the development of anti-cancer drugs. However, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is not very water-soluble, which can make it difficult to work with in lab experiments. In addition, 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid is a relatively new compound and further studies are needed to fully understand its potential applications and limitations.
Orientations Futures
There are several future directions for the study of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid. One area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based anti-cancer drugs. Another area of research is the development of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid-based fluorescent probes for detecting metal ions in biological and environmental samples. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid, as well as its potential applications in the treatment of inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid involves a multi-step process that begins with the reaction of 3-methyl-1-phenyl-5-pyrazolone with iodine and trifluoromethyl lithium. This reaction produces 3-(iodo-phenyl)-5-(trifluoromethyl)pyrazole, which is then reacted with methyl iodide to yield 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole. The final step involves the reaction of 3-(iodo-phenyl)-5-(difluoromethyl)pyrazole with ethyl bromoacetate to produce 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid.
Applications De Recherche Scientifique
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of anti-cancer drugs. Studies have shown that 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid inhibits the growth of cancer cells by targeting the enzyme pyruvate kinase M2 (PKM2), which is overexpressed in many types of cancer. 3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological and environmental samples.
Propriétés
IUPAC Name |
3-[5-(difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2IN2O2/c1-4-6(11)7(8(9)10)13(12-4)3-2-5(14)15/h8H,2-3H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLNQTDXGMKFND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Benzenesulfonyl)piperidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B2413241.png)
![(Z)-4-(N-methyl-N-phenylsulfamoyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2413242.png)
![(Z)-N-(4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2413243.png)




![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2413249.png)
![2-Oxaspiro[5.5]undecane-5-carboxylic acid](/img/structure/B2413251.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2413254.png)